Dacinostat

Pharmacokinetics In Vivo Efficacy HDAC Inhibition

Dacinostat (LAQ824/NVP-LAQ824) is the definitive pan-HDAC inhibitor for in vivo PK/PD studies and cardiac safety profiling. Its 2.17 μM Cmax—over 50-fold higher than Panobinostat—enables robust correlation of systemic exposure with histone acetylation, p21 induction, and secondary HSP90 inhibition. Selective for Class I HDACs (HDAC1 IC50=9 nM) and HDAC6 but inactive against Class IIa, it provides precision isoform targeting unavailable with Vorinostat or Belinostat. A well-characterized hERG blocker, it is the essential positive control for patch-clamp and telemetry assays guiding next-generation cardiac-safe HDAC inhibitor design. Supplied at ≥98% purity for reproducible HTS and in vivo workflows. Choose Dacinostat when pharmacokinetic exposure, isoform selectivity, and hERG benchmarking cannot be compromised.

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
Cat. No. B8797751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacinostat
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO
InChIInChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)
InChIKeyBWDQBBCUWLSASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dacinostat (LAQ824, NVP-LAQ824): A Potent Pan-HDAC Inhibitor with Distinctive Pharmacological Fingerprint for Research and Procurement


Dacinostat (also known as LAQ824 and NVP-LAQ824) is a hydroxamate-based, small-molecule histone deacetylase (HDAC) inhibitor. It functions as a potent pan-HDAC inhibitor, displaying broad activity against Class I and Class IIb HDAC enzymes [1]. Biochemically, Dacinostat inhibits total HDAC activity with an IC50 of 32 nM and exhibits strong inhibitory activity against HDAC1 with an IC50 of 9 nM . A key mechanistic feature is its ability to transcriptionally activate the p21 promoter, a critical regulator of cell cycle arrest, with an AC50 of 0.30 μM [2]. While Dacinostat shares a common hydroxamate pharmacophore with other clinically evaluated HDAC inhibitors like Vorinostat and Panobinostat, its unique molecular structure confers a distinct profile of isoform selectivity and clinical pharmacokinetics that differentiate it from its closest analogs [3].

Why Dacinostat Cannot Be Substituted by Generic Pan-HDAC Inhibitors in Critical Applications


The term "pan-HDAC inhibitor" encompasses a class of molecules with widely divergent pharmacological and safety profiles. While compounds like Vorinostat, Panobinostat, and Dacinostat all inhibit multiple HDAC isoforms, their isoform selectivity fingerprints, clinical pharmacokinetics, and off-target liabilities differ significantly [1]. For instance, Dacinostat achieves a clinically relevant maximum plasma concentration (Cmax) of 2.17 μM, which is over 50-fold higher than the Cmax of the more potent analog Panobinostat (0.04 μM) [2]. This difference can drastically alter the in vivo pharmacodynamic effects and therapeutic index. Furthermore, subtle structural variations among hydroxamates lead to varying degrees of hERG channel inhibition, a key driver of cardiac toxicity, with Dacinostat serving as a critical starting point for SAR studies aimed at mitigating this liability [3]. Therefore, substituting Dacinostat with another HDAC inhibitor without accounting for these quantifiable differences risks experimental failure, misleading data, and compromised safety in preclinical models.

Quantitative Evidence: How Dacinostat Differentiates from Panobinostat, Vorinostat, and Belinostat


Clinical Pharmacokinetics: 53-Fold Higher Cmax than Panobinostat Enables Unique In Vivo Studies

Dacinostat achieves a significantly higher clinical maximum plasma concentration (Cmax) compared to the more potent analog Panobinostat. While Panobinostat is a more potent enzymatic inhibitor, its lower Cmax limits its in vivo exposure to certain HDAC isoforms. Dacinostat's higher Cmax allows for a different pharmacodynamic window, which is critical for target engagement studies and for achieving effects like HSP90 inhibition at higher doses [1]. In a comparative analysis of clinically achievable concentrations, Dacinostat's Cmax (2.17E-06 mol/L) is approximately 53-fold greater than that of Panobinostat (4.09E-08 mol/L) [1].

Pharmacokinetics In Vivo Efficacy HDAC Inhibition

HDAC1 Potency: Dacinostat's 9 nM IC50 Offers a Specific Therapeutic Window

Dacinostat exhibits potent inhibition of HDAC1, a Class I enzyme critical for tumor cell proliferation. Its IC50 of 9 nM against HDAC1 is comparable to the potent pan-inhibitor Panobinostat (IC50 ~2.5 nM) but is achieved with a distinct chemical scaffold that may influence isoform selectivity and off-target effects [1]. In contrast, the clinically approved drug Vorinostat shows a 10-fold lower potency for HDAC1 with a reported IC50 of approximately 100 nM .

Enzymatic Assay HDAC1 Selectivity Potency

Isoform Selectivity Fingerprint: Dacinostat's Unique Profile Versus Other Pan-HDAC Inhibitors

Dacinostat is a potent inhibitor of Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC6, but it shows no significant activity against Class IIa HDACs (HDAC4, 5, 7) or Class III sirtuins (IC50 > 1000 nM) . This selectivity profile is distinct. For example, Belinostat, another hydroxamate-based inhibitor, exhibits a similar IC50 for total HDAC activity (27 nM) but differs in its precise isoform selectivity, particularly against HDAC6 . The specific inhibition of HDAC6 by Dacinostat (IC50 = 25 nM) is notable as it contributes to the compound's ability to induce hyperacetylation of α-tubulin, a key marker of HDAC6 inhibition, and may influence its activity in combination therapies [1].

HDAC Isoform Selectivity Class I HDAC Class IIb HDAC

hERG Liability: Dacinostat as a Benchmark for Cardiac Safety Optimization in HDAC Inhibitor Development

Many hydroxamate-based HDAC inhibitors, including Dacinostat, are associated with QT interval prolongation, a cardiac safety risk driven by inhibition of the hERG potassium channel [1]. Dacinostat has been explicitly used as a starting point in structure-activity relationship (SAR) studies aimed at dissociating HDAC inhibition from hERG channel blockade [2]. These studies have successfully identified Dacinostat analogs with attenuated hERG binding while maintaining or improving HDAC inhibitory potency, confirming that the two pharmacophores can be separated [2]. This makes Dacinostat a critical reference compound for evaluating the cardiac safety profile of novel HDAC inhibitors.

Cardiac Safety hERG Channel SAR

High Purity Specification: 99.17% (HPLC) Ensures Reproducible Results in Sensitive Assays

Commercial sources of Dacinostat (LAQ824) consistently provide material with a high purity of 99.17% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This level of purity exceeds that offered by many suppliers for generic HDAC inhibitors, where purity can be as low as 98% or unspecified [2]. For research applications involving sensitive cellular assays, enzymatic studies, or mass spectrometry, a purity of >99% is often required to minimize the confounding effects of impurities that could act as false positives or negatives.

Quality Control Purity HPLC

Validated Antiproliferative Activity: Potent Growth Inhibition Across a Diverse Panel of Cancer Cell Lines

Dacinostat demonstrates potent, broad-spectrum antiproliferative activity against a wide range of human cancer cell lines. In head-to-head studies, its growth inhibitory IC50 values are in the sub-micromolar range, comparable to or better than other clinical HDAC inhibitors . For instance, Dacinostat inhibits the growth of the non-small cell lung carcinoma line H1299 with an IC50 of 0.15 μM and the colon cancer cell line HCT116 with an IC50 of 0.01 μM . This activity profile is specific to tumor cells, as Dacinostat causes only growth arrest in normal fibroblasts . The compound's efficacy in hematological malignancies is also pronounced, with IC50 values of 0.08 μM against HL-60 (AML) and 0.1 μM against U937 (monocytic leukemia) cells .

Cancer Cell Lines Antiproliferative In Vitro

Optimal Application Scenarios for Dacinostat in Research and Development


In Vivo Pharmacodynamic Studies Requiring High Systemic Drug Exposure

Dacinostat's unique clinical pharmacokinetic profile, characterized by a relatively high Cmax of 2.17 μM, makes it the preferred tool compound for in vivo studies where achieving and maintaining a specific plasma concentration threshold is critical [1]. For example, studies investigating the relationship between drug exposure, histone acetylation, and downstream gene expression changes (e.g., p21 induction) in tumor xenografts would benefit from Dacinostat's ability to achieve higher systemic levels compared to the more potent but lower-exposure Panobinostat. This higher Cmax also enables investigation of secondary pharmacodynamic effects, such as HSP90 inhibition, that are only observed at elevated doses [1].

Benchmarking Cardiac Safety in Novel HDAC Inhibitor Development

As a well-characterized hydroxamate HDAC inhibitor with a known propensity for hERG channel blockade, Dacinostat is an essential reference standard in medicinal chemistry programs aiming to develop next-generation compounds with improved cardiac safety profiles [2]. It should be used as a positive control in hERG patch-clamp assays and in vivo telemetry studies to validate that new chemical entities exhibit significantly reduced hERG affinity relative to their HDAC inhibitory potency. The SAR around Dacinostat has provided a clear roadmap for how structural modifications can separate these two pharmacophores [2].

Investigating the Role of Combined Class I and HDAC6 Inhibition

Dacinostat's distinct isoform selectivity profile—potent against Class I HDACs and HDAC6, but inactive against Class IIa—makes it an ideal chemical probe for dissecting the biological roles of this specific combination of HDAC enzymes . Researchers investigating the synergistic effects of inhibiting both histone (Class I) and non-histone (HDAC6) targets in models of cancer, neurodegeneration, or inflammation should select Dacinostat over pan-inhibitors with different selectivity fingerprints (e.g., Belinostat, which is less potent against HDAC6) or Class I-selective inhibitors that lack HDAC6 activity .

High-Content Screening and Target Validation in Oncology

With a proven track record of broad, sub-micromolar antiproliferative activity across a diverse panel of solid and hematological cancer cell lines, Dacinostat is a robust positive control for high-throughput screening campaigns aimed at identifying novel anticancer agents or synthetic lethal partners [3]. Its superior potency compared to Vorinostat in many cellular contexts, combined with the availability of high-purity commercial material (>99% HPLC), ensures reproducible and reliable data generation in automated screening platforms and advanced cellular models [4].

Quote Request

Request a Quote for Dacinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.